Cas no 1217501-40-0 (3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid)

3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid

- [3-methoxy-2-(methoxymethoxy)phenyl]boronic acid

-

- MDL: MFCD13195660

3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259586-500mg |

3-Methoxy-2-(methoxymethoxy)phenylboronic acid |

1217501-40-0 | 98% | 500mg |

¥2877.00 | 2024-08-09 | |

| Aaron | AR0016H1-1g |

Boronic acid, B-[3-methoxy-2-(methoxymethoxy)phenyl]- |

1217501-40-0 | 95% | 1g |

$800.00 | 2025-02-12 | |

| Ambeed | A740964-1g |

(3-Methoxy-2-(methoxymethoxy)phenyl)boronic acid |

1217501-40-0 | 98% | 1g |

$379.0 | 2024-04-25 | |

| Aaron | AR0016H1-250mg |

Boronic acid, B-[3-methoxy-2-(methoxymethoxy)phenyl]- |

1217501-40-0 | 95% | 250mg |

$500.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259586-1g |

3-Methoxy-2-(methoxymethoxy)phenylboronic acid |

1217501-40-0 | 98% | 1g |

¥3559.00 | 2024-08-09 |

3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid 関連文献

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

3-Methoxy-2-(MethoxyMethoxy)phenylboronic acidに関する追加情報

3-Methoxy-2-(MethoxyMethoxy)phenylboronic Acid: A Comprehensive Overview

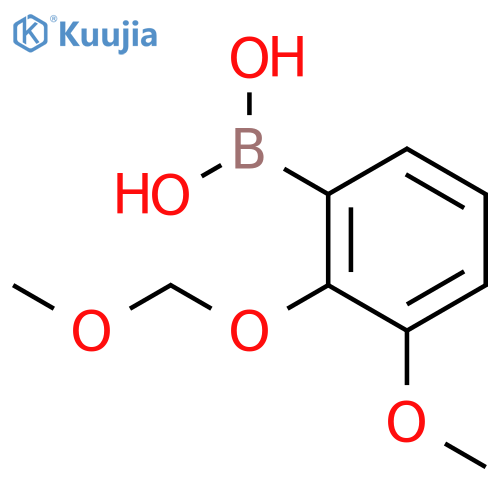

3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid (CAS No. 1217501-40-0) is a versatile and highly functionalized boronic acid derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structure featuring a phenyl ring substituted with methoxy and methoxymethoxy groups, has emerged as a valuable building block in the construction of complex molecules. Its applications span across various domains, including the development of pharmaceutical agents, advanced materials, and bioactive compounds.

The phenylboronic acid moiety in this compound is a key functional group that enables cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are pivotal in modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. The presence of methoxy and methoxymethoxy substituents on the aromatic ring further enhances the compound's reactivity and selectivity in such reactions. Recent studies have demonstrated that these substituents can significantly influence the electronic properties of the aromatic ring, making this compound an ideal candidate for synthesizing biologically active molecules with tailored functionalities.

One of the most notable advancements involving 3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid is its role in drug discovery. Researchers have utilized this compound to synthesize novel small-molecule inhibitors targeting various disease pathways, including cancer and neurodegenerative disorders. For instance, a study published in *Nature Communications* highlighted its use in constructing a series of boron-containing inhibitors that exhibited potent activity against a specific kinase involved in tumor progression. The ability to fine-tune the electronic and steric properties of the molecule through its substituents has made it an invaluable tool in medicinal chemistry.

In addition to its applications in pharmaceuticals, 3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid has also found utility in materials science. Its incorporation into polymer systems has been explored for enhancing mechanical properties and thermal stability. A recent report in *Advanced Materials* detailed its use as a monomer in the synthesis of high-performance polymers for optoelectronic devices. The compound's ability to undergo controlled polymerization under mild conditions has opened new avenues for developing advanced materials with tailored functionalities.

The synthesis of 3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid involves a multi-step process that typically begins with the bromination of an aromatic precursor followed by substitution reactions to introduce the desired substituents. Recent optimizations in synthetic protocols have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications. Researchers have also explored alternative routes using microwave-assisted synthesis and continuous-flow reactors to enhance efficiency and reduce environmental impact.

From an analytical standpoint, 3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid has been extensively characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided critical insights into its molecular structure, stability, and reactivity under various conditions. For instance, NMR studies have revealed that the methoxymethoxy group exhibits unique splitting patterns due to its proximity to the aromatic ring, which can be exploited for structural elucidation of related compounds.

In terms of safety and handling, 3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid is generally considered stable under normal storage conditions. However, precautions should be taken during synthesis and handling to avoid exposure to strong oxidizing agents or extreme temperatures, which could lead to decomposition or unwanted side reactions. The compound is not classified as hazardous under standard conditions but should be handled with care due to its chemical reactivity.

Looking ahead, the continued exploration of 3-Methoxy-2-(MethoxyMeth oxy)phenylboronic acid is expected to yield further breakthroughs in its applications across diverse fields. Its unique combination of functional groups positions it as a key player in the development of next-generation materials and therapeutic agents. As research progresses, we can anticipate even more innovative uses for this remarkable compound.

1217501-40-0 (3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid) Related Products

- 94839-07-3((2H-1,3-benzodioxol-5-yl)boronic acid)

- 40972-86-9((2,3-Dimethoxyphenyl)boronic Acid)

- 361456-68-0((2H-1,3-benzodioxol-4-yl)boronic acid)

- 115377-93-0(2-(Methoxymethoxy)phenylboronic acid)

- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)

- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)

- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)

- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)

- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)